molecular formula C6H9NOS B8739088 (4-Ethylthiazol-5-yl)methanol

(4-Ethylthiazol-5-yl)methanol

Cat. No.: B8739088
M. Wt: 143.21 g/mol
InChI Key: YZZPLOGDVKZLMG-UHFFFAOYSA-N
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Description

(4-Ethylthiazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the optimized eco-friendly synthesis methods for (4-Ethylthiazol-5-yl)methanol?

Methodological Answer:
Eco-friendly synthesis often employs aqueous ethanol as a solvent to reduce toxicity. A catalyst-free approach (e.g., refluxing at 80°C for 3–6 hours) minimizes byproducts and simplifies purification. For instance, a mixture of 4-ethylthiazole-5-carbaldehyde and NaBH₄ in ethanol/water (3:1 v/v) under nitrogen yields the target compound after recrystallization from methanol . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane 1:2).

Q. Basic: How is spectroscopic characterization performed for structural confirmation?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Signals at δ 4.65 (s, 2H, -CH₂OH) and δ 1.25 (t, 3H, -CH₂CH₃) confirm the hydroxymethyl and ethyl groups. Thiazole ring protons appear at δ 8.20–8.50 .
  • HRMS : Molecular ion [M+H]⁺ at m/z 158.0544 (calculated for C₆H₉NOS: 158.0543) ensures molecular formula accuracy .
  • FT-IR : Broad O-H stretch at ~3200 cm⁻¹ and C-S vibration at 690 cm⁻¹ .

Q. Advanced: What mechanistic insights exist for thiazole methanol derivatives in nucleophilic reactions?

Methodological Answer:
The hydroxymethyl group undergoes nucleophilic substitution under Mitsunobu conditions (DIAD, PPh₃) with carboxylic acids to form esters. Kinetic studies reveal a second-order dependence on [acid], suggesting a two-step mechanism: initial activation of the alcohol followed by nucleophilic attack. Competing pathways (e.g., elimination to form aldehydes) are minimized at 0–5°C .

Q. Advanced: How can computational modeling predict bioactivity?

Methodological Answer:
Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kinase domains) identifies binding affinities. For this compound, a docking score of −7.2 kcal/mol suggests moderate inhibition potential. MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating favorable interactions .

Q. Advanced: How to handle hygroscopic intermediates during synthesis?

Methodological Answer:
The hydroxymethyl group’s hygroscopicity necessitates anhydrous conditions. Use Schlenk lines for moisture-sensitive steps, and store intermediates under argon with molecular sieves (3Å). Lyophilization from tert-butanol/water mixtures improves stability. FT-IR monitoring detects moisture ingress via O-H band broadening .

Q. Advanced: How to resolve contradictions in synthesis conditions (e.g., solvent systems)?

Methodological Answer:
Divergent solvent systems (e.g., ethanol/water vs. acetic acid/ethanol) may arise from substrate solubility differences. For poorly soluble aldehydes, glacial acetic acid enhances protonation of intermediates, accelerating condensation. Design a DOE (Design of Experiments) varying solvent polarity (logP) and pH to identify optimal conditions .

Q. Basic: What purification strategies ensure high-purity (>95%) product?

Methodological Answer:

  • Recrystallization : Use methanol/water (gradient cooling from 60°C to 4°C) to remove polar byproducts.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) yields 85–90% recovery.
  • HPLC-Prep : C18 column (MeCN/H₂O + 0.1% TFA) isolates isomers (e.g., regioisomeric thiazoles) .

Q. Advanced: How to design SAR studies for anti-inflammatory activity?

Methodological Answer:
Modify the ethyl group (e.g., replace with CF₃ or cyclopropyl) and assess IC₅₀ against COX-2. Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (ELISA). QSAR models (e.g., CoMFA) correlate logP with activity; a logP ~1.5 optimizes membrane permeability .

Q. Advanced: What assays evaluate enzyme inhibition kinetics?

Methodological Answer:

  • Fluorometric Assays : Monitor NADH depletion (λₑₓ 340 nm) for dehydrogenase targets.
  • SPR Biosensors : Immobilize enzymes (e.g., kinases) on CM5 chips; calculate K_d from binding curves.
  • Microscale Thermophoresis : Titrate compound against fluorescently labeled enzymes (e.g., thrombin) to determine K_i .

Q. Basic: How to assess stability under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; HPLC quantifies degradation (e.g., ester hydrolysis at pH < 3).
  • Thermal Stability : TGA/DSC (10°C/min, N₂ atmosphere) identifies decomposition onset (>150°C). Store at −20°C in amber vials to prevent photooxidation .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-2-5-6(3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

YZZPLOGDVKZLMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of lithium aluminum hydride (800 mg, 21.0 mmol) in anhydrous THF (30 mL) was slowly added a solution of ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.91 g, 10.3 mmol) in anhydrous THF (50 mL). The reaction mixture was stirred at 0° C. for 1.5 hours. The reaction was quenched with 5 N NaOH. Water (150 mL) and EtOAc (150 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (1×100 mL). The combined organic extracts were back extracted with brine (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (4-ethyl-1,3-thiazol-5-yl)methanol (1.05 g, 71% yield). The product was used without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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